Stearyl oleate

Beschreibung

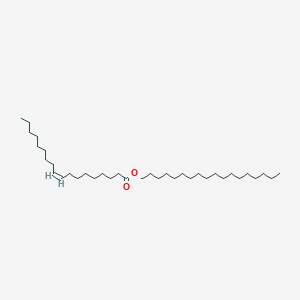

Structure

2D Structure

Eigenschaften

IUPAC Name |

octadecyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPMUZXHQKAAIC-ZZEZOPTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-49-3 | |

| Record name | Stearyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LW6721QE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Stearyl Oleate for Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl oleate (B1233923) (CAS No. 17673-49-3), the ester of stearyl alcohol and oleic acid, is a versatile oleochemical widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its popularity in formulations stems from its emollient, lubricating, and solvent properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of stearyl oleate, offering crucial data for formulation development, product stability, and efficacy assessment. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

The functional performance of this compound in a formulation is intrinsically linked to its physicochemical characteristics. These properties dictate its behavior in various solvent systems, its textural attributes, and its interaction with other excipients.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17673-49-3 | [3][4] |

| Molecular Formula | C36H70O2 | |

| Molecular Weight | 534.94 g/mol | |

| IUPAC Name | octadecyl (9Z)-octadec-9-enoate | |

| Synonyms | Oleic acid stearyl ester, Octadecyl oleate | |

| Appearance | Liquid or waxy solid at room temperature | |

| Description | A wax ester formed from the formal condensation of oleic acid with stearyl alcohol. |

Table 2: Thermal and Density Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 28.5 °C | |

| Boiling Point | 589.1 ± 29.0 °C at 760 mmHg (Predicted) | |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 50.1 °C | |

| Refractive Index | 1.462 |

Solubility Profile

The solubility of this compound is a critical factor in formulation, particularly for the development of stable emulsions and anhydrous systems. As a large, non-polar ester, its solubility is dictated by the principle of "like dissolves like." While specific quantitative data is not extensively published, a qualitative understanding can be established.

Table 3: Qualitative Solubility of this compound in Common Formulation Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Reference(s) |

| Polar Solvents | Water, Glycerin | Insoluble | |

| Ethanol | Insoluble to Very Sparingly Soluble | ||

| Non-Polar Hydrocarbons | Mineral Oil, Isododecane | Soluble / Miscible | |

| Esters | Caprylic/Capric Triglyceride, Octyldodecyl Myristate | Soluble / Miscible | |

| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible | |

| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible | |

| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble |

Note: "Soluble" indicates a significant amount dissolves at room temperature. "Miscible" suggests the formation of a homogeneous solution in all proportions. "Sparingly Soluble" implies that only a small amount will dissolve, and "Insoluble" indicates no significant dissolution.

Experimental Protocols

To ensure reproducibility and accuracy in formulation research, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Objective: To determine the melting point and heat of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

-

Hermetically sealed aluminum pans

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

To ensure a uniform crystalline state, the sample is typically subjected to a controlled thermal history:

-

Heat the sample to 80 °C and hold for 5 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to -50 °C and hold for 5 minutes to allow for complete crystallization.

-

-

Heat the sample from -50 °C to 80 °C at a constant heating rate (e.g., 2 °C/min or 10 °C/min).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the end of the melting curve are also often reported.

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the sensory attributes and stability of formulations. For a substance like this compound, which can be liquid at or near room temperature, a rotational viscometer is a suitable instrument.

Objective: To determine the dynamic viscosity of this compound at a specified temperature.

Apparatus:

-

Rotational viscometer or rheometer

-

Temperature-controlled sample holder (e.g., water bath or Peltier plate)

-

Appropriate measuring spindle/geometry

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Melt the this compound sample if it is solid at room temperature and equilibrate it to the desired measurement temperature (e.g., 30 °C, 40 °C).

-

Place a known volume of the sample into the temperature-controlled sample holder.

-

Lower the measuring spindle into the sample to the correct immersion depth.

-

Allow the sample and spindle to reach thermal equilibrium.

-

Begin rotation of the spindle at a defined shear rate (or a range of shear rates).

-

Record the torque required to maintain the rotation. The instrument's software will typically convert this to a dynamic viscosity value in Pascal-seconds (Pa·s) or centipoise (cP).

-

Measurements can be repeated at different temperatures to understand the temperature-viscosity relationship.

Determination of Solubility

A systematic approach is required to obtain precise quantitative solubility data for this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Isothermal shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Analytical technique for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the chosen solvent in a sealed vial.

-

Place the vial in an isothermal shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand at the same temperature to let undissolved solute settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately weigh the aliquot and then evaporate the solvent. Weigh the remaining this compound to determine the concentration.

-

Alternatively, the concentration of this compound in the supernatant can be determined using a suitable analytical method like GC after derivatization to a more volatile ester (e.g., FAME - Fatty Acid Methyl Ester).

Measurement of Surface Tension

While this compound is not a primary surfactant, as a fatty acid ester, it can exhibit surface activity, which is relevant in the context of interfacial phenomena in emulsions.

Objective: To measure the surface tension of liquid this compound.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring, Wilhelmy plate, or pendant drop tensiometer)

-

Temperature-controlled sample vessel

Procedure (using Wilhelmy plate method):

-

Calibrate the tensiometer.

-

Ensure the platinum Wilhelmy plate is thoroughly cleaned (e.g., by flaming to red heat) to remove any contaminants.

-

Place the liquid this compound sample in the temperature-controlled vessel and allow it to reach the desired temperature.

-

Raise the sample vessel until the liquid surface just touches the bottom of the suspended Wilhelmy plate.

-

The liquid will wet the plate, and the force exerted on the plate due to surface tension is measured by the instrument's microbalance.

-

The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a perfectly wetted plate).

Formulation Considerations and Logical Relationships

The physicochemical properties of this compound directly influence its application and performance in a final formulation.

-

Melting Point: With a melting point near room temperature (28.5 °C), this compound can act as a consistency agent in solid and semi-solid formulations, contributing to their texture and stability at different temperatures.

-

Solubility: Its lipophilic nature makes it an excellent solvent and emollient in oil-based formulations, creams, and lotions. It can help solubilize other non-polar active ingredients and excipients, improving content uniformity and potentially enhancing skin penetration.

-

Viscosity: The viscosity of this compound will affect the flow properties and spreadability of a final product. This is a key parameter in achieving the desired sensory profile for cosmetic and topical pharmaceutical products.

-

Surface Activity: While not a strong surfactant, its ability to lower surface tension at oil-water interfaces can contribute to the stability of emulsions when used in conjunction with primary emulsifiers.

Conclusion

This compound is a multifunctional ingredient whose performance in formulations is governed by a well-defined set of physicochemical properties. A thorough understanding and precise measurement of its melting point, solubility, viscosity, and surface tension are paramount for researchers and formulators. The data and protocols presented in this guide offer a foundational framework for the rational design and development of stable, effective, and aesthetically pleasing products for the pharmaceutical and cosmetic industries.

References

An In-Depth Technical Guide to the Synthesis of Stearyl Oleate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of stearyl oleate (B1233923), a valuable wax ester with applications in the pharmaceutical, cosmetic, and lubricant industries. The document details the esterification reaction between stearyl alcohol and oleic acid, exploring various catalytic methods, experimental protocols, and purification techniques. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Stearyl Oleate

This compound (CAS 17673-49-3) is the ester formed from the condensation of stearyl alcohol and oleic acid.[1] Its properties, such as a low melting point and a non-greasy feel, make it a desirable excipient in topical drug delivery systems and an emollient in cosmetic formulations.[2] The synthesis of this compound is primarily achieved through the esterification of its parent alcohol and fatty acid, a reaction that can be catalyzed by various methods to enhance reaction rates and yields.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C36H70O2 | [3][4] |

| Molar Mass | 534.94 g/mol | [3] |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | 28.5 °C | |

| Boiling Point | 589.1 ± 29.0 °C (Predicted) |

Synthesis of this compound via Esterification

The fundamental reaction for the synthesis of this compound is the Fischer-Speier esterification, where stearyl alcohol reacts with oleic acid, typically in the presence of an acid catalyst, to form the ester and water as a byproduct. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as the removal of water or the use of an excess of one reactant.

Catalytic Approaches

The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact. The primary catalytic systems employed for this compound synthesis include heterogeneous acid catalysts, homogeneous acid catalysts, and enzymatic catalysts.

2.1.1. Heterogeneous Acid Catalysis

Heterogeneous catalysts are solids that are insoluble in the reaction medium, offering advantages such as easy separation from the product mixture and potential for reuse. This simplifies the purification process and reduces waste.

Commonly used heterogeneous acid catalysts include:

-

Sulfated Metal Oxides: These materials, such as sulfated zirconia, possess strong acid sites that effectively catalyze esterification.

-

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) are widely used due to their high catalytic activity and thermal stability.

-

Zeolites: These microporous aluminosilicates can be tailored to provide shape-selective catalysis.

-

Acidic Heterogeneous Salts: Simple salts like sodium hydrogen sulfate (B86663) (NaHSO4) have been shown to be effective and low-cost catalysts.

A study on the synthesis of the similar oleyl oleate wax ester found that NaHSO4 was a highly effective catalyst, also acting as a desiccant to remove the water byproduct and drive the reaction forward.

2.1.2. Homogeneous Acid Catalysis

Homogeneous catalysts dissolve in the reaction mixture, leading to high reaction rates due to the excellent contact between the catalyst and reactants. However, their removal from the final product can be challenging, often requiring neutralization and washing steps that generate wastewater.

Typical homogeneous acid catalysts include:

-

Sulfuric Acid (H₂SO₄): A strong and inexpensive acid, but its corrosive nature and the difficulty of its removal are significant drawbacks.

-

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often used as an alternative to sulfuric acid.

-

Tin(II) Chloride (SnCl₂): A Lewis acid that has been shown to be an effective catalyst for the esterification of fatty acids.

2.1.3. Enzymatic Catalysis

Enzymatic catalysis, primarily using lipases, offers a green and highly selective alternative to chemical catalysis. Lipases operate under mild reaction conditions (lower temperature and pressure), which minimizes side reactions and energy consumption. The high selectivity of lipases can lead to purer products.

Key considerations for enzymatic synthesis include:

-

Enzyme Source: Lipases from various microorganisms, such as Candida rugosa and Rhizomucor miehei, are commonly used.

-

Immobilization: Immobilizing the lipase (B570770) on a solid support can enhance its stability and allow for easier recovery and reuse.

-

Reaction Medium: The reaction can be carried out in a solvent-free system or in organic solvents. The choice of solvent can significantly impact enzyme activity and stability.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen catalytic system and reaction parameters. The following table summarizes quantitative data from studies on the synthesis of this compound and analogous wax esters.

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference(s) |

| NaHSO4 | Oleic Acid, Oleyl Alcohol | 1:1 | 130 | 8 | 96.8 | |

| SnCl₂·2H₂O | Oleic Acid, Oleyl Alcohol | 1:1 | 90 | 2 | (Lower than NaHSO4) | |

| NaH₂PO₄ | Oleic Acid, Oleyl Alcohol | 1:1 | 90 | 2 | (Lower than NaHSO4) | |

| Candida rugosa Lipase (immobilized) | Oleic Acid, Oleyl Alcohol | 1:1 | 40 | 12 | 92.6 | |

| Tin–Organic Framework | Oleic Acid, Glycerol | - | 150 | - | >98 (selectivity for monoglyceride) | |

| TiO₂ (photocatalytic) | Oleic Acid, Methanol | 1:55 | 55 | 4 | 98 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic approaches.

Heterogeneous Catalysis: Using Sodium Hydrogen Sulfate (NaHSO₄)

This protocol is adapted from the synthesis of oleyl oleate.

Materials:

-

Stearyl Alcohol

-

Oleic Acid

-

Sodium Hydrogen Sulfate (NaHSO₄), anhydrous

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add stearyl alcohol and oleic acid in a 1:1 molar ratio.

-

Add NaHSO₄ as the catalyst, at a concentration of approximately 5-10% by weight of the reactants.

-

Flush the flask with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to 130°C with continuous stirring.

-

Maintain the reaction at this temperature for 8 hours.

-

Monitor the reaction progress by withdrawing small aliquots and analyzing them using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the solid NaHSO₄ catalyst by filtration.

-

The crude this compound is then purified as described in the purification section.

Enzymatic Catalysis: Using Immobilized Lipase

This protocol is a general procedure based on lipase-catalyzed ester synthesis.

Materials:

-

Stearyl Alcohol

-

Oleic Acid

-

Immobilized Lipase (e.g., from Candida rugosa)

-

Solvent (optional, e.g., hexane)

-

Shaking incubator or a stirred reactor

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a reaction vessel, combine stearyl alcohol and oleic acid, typically in a 1:1 or 1:1.5 molar ratio. A solvent can be added if a non-solvent-free system is desired.

-

Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized (typically 5-10% by weight of the substrates).

-

If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.

-

Incubate the mixture at a temperature optimal for the lipase, generally between 40-60°C, with continuous agitation (e.g., 200 rpm in a shaking incubator).

-

The reaction time can vary from a few hours to over 24 hours. Monitor the progress using TLC or Gas Chromatography (GC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.

-

The resulting crude product is then subjected to purification.

Purification and Analysis

Purification

1. Catalyst Removal:

-

Heterogeneous Catalyst: The solid catalyst is removed by simple filtration.

-

Homogeneous Catalyst: The reaction mixture is typically washed with a dilute aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove the salt.

-

Enzymatic Catalyst: The immobilized enzyme is removed by filtration.

2. Removal of Unreacted Starting Materials:

-

Washing and Drying: The crude product is washed with water to remove any water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

-

Column Chromatography: For high purity, the crude this compound can be purified by silica (B1680970) gel column chromatography. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used as the eluent. The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be an effective purification method.

Analytical Characterization

1. Thin Layer Chromatography (TLC):

-

Purpose: To monitor the progress of the reaction and to identify fractions containing the product during column chromatography.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane:ethyl acetate (e.g., 9:1 v/v). The less polar this compound will have a higher Rf value than the more polar stearyl alcohol and oleic acid.

-

Visualization: The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable agent like potassium permanganate (B83412) or iodine vapor.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the final product and confirm its identity by analyzing its mass spectrum.

-

Column: A non-polar capillary column is typically used.

-

Analysis: The retention time of the peak corresponding to this compound and the fragmentation pattern in the mass spectrum are used for identification and quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the stearyl and oleoyl (B10858665) chains, including the vinyl protons of the double bond and the protons adjacent to the ester linkage.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the double bond, as well as the other carbons in the long alkyl chains.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Key Signals: The FTIR spectrum of this compound will show a strong absorption band for the ester carbonyl group (C=O) typically around 1740 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material.

Visualizations

Reaction Pathway

Caption: Fischer-Speier esterification of stearyl alcohol and oleic acid.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationships of Reaction Parameters

Caption: Influence of key reaction parameters on the outcomes of esterification.

References

An In-Depth Technical Guide to the Identification of Stearyl Oleate (CAS Number: 17673-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl oleate (B1233923) (CAS No. 17673-49-3) is a wax ester formed from the esterification of stearyl alcohol and oleic acid. This lipophilic compound is a key ingredient in various pharmaceutical and cosmetic formulations, primarily serving as an emollient, solvent, and penetration enhancer. Its ability to modify the texture of formulations and enhance the delivery of active pharmaceutical ingredients (APIs) into the skin makes it a subject of interest for researchers and professionals in drug development. This guide provides a comprehensive overview of the analytical methods for the identification and characterization of stearyl oleate, its physicochemical properties, and its role in drug delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₀O₂ | |

| Molecular Weight | 534.94 g/mol | |

| Appearance | Colorless to slightly yellow, oily liquid or solid | |

| Melting Point | Approximately 28-32 °C | |

| Boiling Point | > 250 °C at 101.3 kPa | |

| Density | Approximately 0.86 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in oils and organic solvents |

Analytical Identification and Characterization

The accurate identification and quantification of this compound in raw materials and finished products are essential for quality control and formulation development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of this compound.

GC-FID is a robust method for the analysis of volatile and semi-volatile compounds like this compound. Due to its high boiling point, derivatization to a more volatile compound (e.g., through transesterification to fatty acid methyl esters) may be necessary for optimal analysis, though direct analysis is also possible with appropriate high-temperature columns and conditions.

Experimental Protocol: Quantitative Analysis of this compound by GC-FID (Adapted from methods for fatty acid esters)

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness).

-

Sample Preparation:

-

Accurately weigh about 50 mg of the sample into a screw-capped test tube.

-

Add 2 mL of 2 M methanolic potassium hydroxide.

-

Heat the mixture at 70°C for 5-10 minutes with occasional shaking.

-

After cooling, add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.

-

Shake vigorously and allow the layers to separate.

-

Carefully transfer the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) and stearyl alcohol to a clean vial for GC-FID analysis. Note: For direct analysis of the intact ester, dissolve the sample in a suitable solvent like hexane or isooctane.

-

-

GC-FID Conditions:

-

Inlet Temperature: 300°C

-

Detector Temperature: 320°C

-

Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 350°C, and hold for 10 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injection Volume: 1 µL (split or splitless mode).

-

-

Quantification: Use an internal or external standard method with a certified reference standard of this compound or its corresponding FAMEs.

Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for its detection in HPLC. This method is particularly useful for the analysis of non-volatile compounds in complex matrices.

Experimental Protocol: Analysis of this compound by RP-HPLC-ELSD (Adapted from methods for lipid analysis)

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and an ELSD. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable organic solvent (e.g., isopropanol (B130326), chloroform, or a mixture of hexane and isopropanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of two or more solvents is typically used. For instance, a gradient of acetonitrile (B52724) and isopropanol or a ternary system of acetonitrile, methanol, and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10-20 µL.

-

-

ELSD Conditions:

-

Nebulizer Temperature: 40-50°C.

-

Evaporator Temperature: 60-70°C.

-

Gas (Nitrogen) Flow Rate: 1.5-2.0 L/min.

-

-

Quantification: Construct a calibration curve using a reference standard of this compound. The ELSD response is often non-linear, and a logarithmic transformation of both concentration and peak area may be required to obtain a linear relationship.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure of this compound, confirming its identity.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected chemical shifts for this compound are based on the known values for its constituent parts, stearyl alcohol and oleic acid.

Expected ¹H NMR (proton NMR) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.34 | t | -CH=CH- (olefinic protons of oleate moiety) |

| ~4.05 | t | -O-CH₂- (protons on the carbon adjacent to the ester oxygen from stearyl alcohol) |

| ~2.28 | t | -CH₂-COO- (protons on the carbon alpha to the carbonyl group of the oleate moiety) |

| ~2.01 | m | -CH₂-CH= (allylic protons of the oleate moiety) |

| ~1.62 | m | -O-CH₂-CH₂- (protons on the carbon beta to the ester oxygen from stearyl alcohol) |

| ~1.25 | br s | -(CH₂)n- (methylene protons of the long alkyl chains) |

| ~0.88 | t | -CH₃ (terminal methyl protons of both stearyl and oleate chains) |

Expected ¹³C NMR (carbon-13 NMR) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C=O (ester carbonyl carbon) |

| ~129.9 | -CH=CH- (olefinic carbons) |

| ~64.4 | -O-CH₂- (carbon adjacent to the ester oxygen) |

| ~34.4 | -CH₂-COO- (carbon alpha to the carbonyl group) |

| ~31.9 - 22.7 | -(CH₂)n- (methylene carbons of the alkyl chains) |

| ~14.1 | -CH₃ (terminal methyl carbons) |

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3005 | =C-H stretch (olefinic) |

| ~2924, 2853 | C-H stretch (aliphatic CH₂ and CH₃) |

| ~1740 | C=O stretch (ester) |

| ~1465 | C-H bend (methylene) |

| ~1170 | C-O stretch (ester) |

| ~722 | C-H rock (methylene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a large wax ester like this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred to observe the molecular ion. Electron Ionization (EI) can be used, particularly with GC-MS, and will produce characteristic fragment ions.

Expected Fragmentation Pattern (Electron Ionization):

The EI mass spectrum of a long-chain ester like this compound is characterized by a weak or absent molecular ion peak (m/z 534.9). The fragmentation is dominated by cleavages around the ester group and within the long alkyl chains.

-

Acylium ion: A prominent peak corresponding to the oleoyl (B10858665) cation [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺.

-

Fragments from the stearyl group: Ions resulting from the cleavage of the C-O bond and subsequent fragmentation of the C₁₈H₃₇ alkyl chain.

-

McLafferty rearrangement: A characteristic rearrangement for esters, though it may be less prominent for very long-chain esters.

-

Series of hydrocarbon fragments: A series of peaks separated by 14 Da (CH₂), characteristic of the fragmentation of long alkyl chains.

Role in Drug Development

This compound is a valuable excipient in drug development, particularly for topical and transdermal formulations. Its functions include:

-

Emollient: It imparts a smooth and soft feel to the skin, improving the aesthetic qualities of a formulation and enhancing patient compliance.

-

Solvent: Its lipophilic nature makes it an effective solvent for poorly water-soluble APIs, enabling their incorporation into various delivery systems.

-

Penetration Enhancer: The oleate moiety of this compound is known to enhance the penetration of drugs through the stratum corneum. The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of the API into the skin.

Visualization of Methodologies and Mechanisms

Logical Workflow for this compound Identification

An In-depth Technical Guide to the Natural Sources and Derivatives of Stearyl Oleate in Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl oleate (B1233923) (C36H70O2), the ester of stearyl alcohol and oleic acid, is a naturally occurring wax ester found in various plant and animal lipids.[1] Its unique physicochemical properties, including a melting point near physiological temperature and excellent emollient characteristics, make it a molecule of significant interest in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and derivatives of stearyl oleate, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Natural Sources and Quantitative Data

This compound is a component of the wax ester fraction of many natural fats and oils. While its direct quantification is not always reported, its presence can be inferred from the high content of its constituent fatty acid, oleic acid, and fatty alcohol precursor, stearyl alcohol, in these sources.

Table 1: Fatty Acid Composition of Potential Natural Sources of this compound

| Natural Source | Stearic Acid (% of total fatty acids) | Oleic Acid (% of total fatty acids) | Notes |

| Shea Butter | 36 - 50%[2] | 40 - 50%[2] | A significant source of both stearic and oleic acids. |

| Cocoa Butter | 33.0 - 37.5%[3] | 32.5 - 36.5%[3] | Rich in triglycerides containing stearic and oleic acids. |

| Beef Tallow | 14% | 47% | Animal fat with a high oleic acid content. |

| Vernix Caseosa | Not specified | Not specified | The wax ester fraction is a major component (25%) of the lipids in this neonatal skin coating. |

Note: The concentration of this compound as a distinct molecule within the wax ester fraction of these sources is not widely reported. The data presented reflects the abundance of its precursors.

Biosynthesis of this compound

The biosynthesis of wax esters like this compound in mammals is a two-step process primarily occurring in the sebaceous glands. The pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acyl-CoA.

First, a fatty acyl-CoA, such as stearoyl-CoA, is reduced to its corresponding fatty alcohol, stearyl alcohol. This reaction is catalyzed by fatty acyl-CoA reductase (FAR) enzymes. Subsequently, a wax synthase enzyme, also known as acyl-CoA:fatty alcohol acyltransferase (AWAT), catalyzes the esterification of the fatty alcohol (stearyl alcohol) with a fatty acyl-CoA, such as oleoyl-CoA, to form the wax ester, this compound.

Derivatives of this compound

Derivatives of this compound are primarily synthesized to modify its physical properties for specific applications, particularly in the pharmaceutical and cosmetic industries. Common derivatives include:

-

Isothis compound: A branched-chain isomer of this compound, which is a liquid at room temperature and possesses a non-greasy feel, making it suitable for topical formulations as an emollient and solvent.

-

Other Wax Esters: Synthesized by reacting oleic acid with different fatty alcohols or stearyl alcohol with different fatty acids to create a range of esters with varying melting points, viscosity, and solubility.

The synthesis of these derivatives can be achieved through chemical or enzymatic methods. Enzymatic synthesis using lipases is often preferred due to its specificity and milder reaction conditions.

Experimental Protocols

Extraction and Quantification of Wax Esters from Natural Sources (e.g., Shea Butter)

This protocol outlines the general steps for the extraction and analysis of the wax ester fraction from a lipid-rich natural source.

Methodology:

-

Lipid Extraction:

-

Homogenize the sample (e.g., 1g of shea butter) in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Filter the mixture to remove solid residues.

-

Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower chloroform phase containing the lipids and evaporate the solvent under a stream of nitrogen.

-

-

Fractionation by Column Chromatography:

-

Prepare a silica (B1680970) gel column packed in hexane (B92381).

-

Dissolve the lipid extract in a small volume of hexane and load it onto the column.

-

Elute different lipid classes using solvents of increasing polarity. The wax ester fraction is typically eluted with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature capillary column suitable for lipid analysis (e.g., DB-5ht).

-

Injector and Detector Temperature: High temperatures are required for the volatilization of wax esters (e.g., 350-400°C).

-

Oven Temperature Program: A temperature gradient is used to separate the different wax esters (e.g., starting at 150°C and ramping up to 380°C).

-

Mass Spectrometry: Operated in electron ionization (EI) mode to obtain fragmentation patterns for identification.

-

-

Quantification:

-

An internal standard (e.g., a synthetic wax ester not present in the sample) is added to the sample before extraction.

-

A calibration curve is generated using known concentrations of a this compound standard.

-

The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

-

Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of stearyl alcohol and oleic acid.

Methodology:

-

Reactant Preparation:

-

Combine equimolar amounts of stearyl alcohol and oleic acid in a reaction vessel.

-

The reaction can be performed in a solvent-free system or in an organic solvent like hexane or toluene.

-

-

Enzyme Addition:

-

Add an immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica) to the reaction mixture. The amount of enzyme is typically 1-10% (w/w) of the total substrate mass.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with constant stirring.

-

The reaction can be monitored over time by taking aliquots and analyzing the conversion of reactants to product by thin-layer chromatography (TLC) or GC.

-

To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed using molecular sieves or by applying a vacuum.

-

-

Product Purification:

-

After the reaction reaches completion, the immobilized enzyme is removed by filtration.

-

If a solvent was used, it is removed by rotary evaporation.

-

The crude product can be purified by column chromatography on silica gel to remove any unreacted starting materials and byproducts.

-

Role in the Skin Lipid Barrier

Wax esters, including this compound, are important components of the epidermal lipids that form the skin's protective barrier. This lipid barrier prevents excessive water loss from the skin and protects it from environmental insults. The sebaceous glands produce sebum, a lipid mixture rich in triglycerides, wax esters, and squalene, which contributes to the surface lipid film.

The emollient properties of this compound help to soften and smooth the skin by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL). Its compatibility with other skin lipids allows it to be readily incorporated into the lipid matrix, reinforcing the barrier function.

Conclusion

This compound is a valuable lipid molecule with significant potential in various industrial applications. Understanding its natural sources, biosynthesis, and methods for its analysis and synthesis is crucial for researchers and professionals in drug development and related fields. While direct quantitative data for this compound in many natural sources remains to be fully elucidated, the abundance of its precursors suggests that sources like shea butter and cocoa butter are promising for its extraction. Further research into the specific biological roles and signaling pathways of this compound will likely uncover new applications for this versatile wax ester.

References

Navigating the Matrix: A Technical Guide to the Solubility of Stearyl Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of stearyl oleate (B1233923), a long-chain wax ester utilized in various pharmaceutical and industrial applications. While specific quantitative solubility data for stearyl oleate is not extensively documented in publicly available literature, this guide offers valuable insights based on the known behavior of similar long-chain esters and provides detailed experimental protocols for determining its solubility in your specific solvent systems. Understanding these properties is critical for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Analogous Quantitative Solubility Profile

This compound, the ester of stearyl alcohol and oleic acid, is a large, non-polar molecule. Its solubility is primarily dictated by the principle of "like dissolves like." It is readily soluble in non-polar organic solvents and shows limited to no solubility in polar solvents.

While precise quantitative data for this compound is scarce, the following table summarizes its expected qualitative solubility and provides quantitative data for analogous compounds, such as stearic acid and methyl stearate, to offer a comparative perspective. Researchers should treat this data as a guideline and determine the precise solubility in their specific systems experimentally.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Analogous Quantitative Data |

| Non-Polar Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Soluble / Miscible | Methyl Stearate in n-Hexane: ~2.5 g/100g at 25°C |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | Stearic Acid in Toluene: ~15.8 g/100g at 25°C |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble / Miscible | Stearic Acid in Chloroform: High solubility |

| Ethers | Diethyl Ether | Soluble | Stearic Acid in Diethyl Ether: ~7.3 g/100g at 25°C |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Methyl Stearate in Ethyl Acetate: ~8.5 g/100g at 25°C |

| Ketones | Acetone | Sparingly Soluble to Soluble | Methyl Stearate in Acetone: ~1.8 g/100g at 25°C |

| Alcohols | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Insoluble | Stearic Acid in Ethanol: ~2.3 g/100g at 25°C.[1][2] Methyl Stearate in Methanol: ~0.4 g/100g at 25°C |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Insoluble | Stearic Acid in DMSO: Soluble at ~10 mg/mL[3] |

| Polar Protic Solvents | Water | Insoluble | Stearic Acid in Water: 0.003 g/L at 20°C[4] |

Note: The analogous data is provided for illustrative purposes and may not be directly representative of this compound's solubility. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent at a specific temperature. This method is widely applicable for long-chain esters.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.0001 g)

-

Glass screw-cap vials or flasks

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter. This prevents precipitation of the solute during transfer.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.

-

Record the exact mass of the aliquot.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility in desired units, such as g/100g of solvent or g/100mL of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Unveiling the Thermal Behavior and Phase Transitions of Stearyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stearyl oleate (B1233923), a wax ester formed from the esterification of stearyl alcohol and oleic acid, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. Its thermal behavior and phase transitions are critical parameters that dictate its physical properties, stability, and suitability for diverse applications. This technical guide provides an in-depth analysis of the thermal characteristics of stearyl oleate, offering valuable data for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is characterized by the molecular formula C₃₆H₇₀O₂ and a molecular weight of approximately 534.94 g/mol . A key physical property is its melting point, which is consistently reported to be around 28.5 °C[1]. This melting point indicates that this compound is a solid at room temperature, a characteristic feature of many wax esters.

Thermal Analysis: Unraveling Phase Transitions

The thermal behavior of this compound is primarily investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). These techniques provide quantitative data on the temperatures and energy changes associated with its phase transitions, as well as information about its crystalline structure.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies of fusion and crystallization.

Table 1: Anticipated Thermal Properties of this compound via DSC

| Parameter | Expected Value Range | Unit | Significance |

| Onset of Melting (T_onset) | 25 - 28 | °C | Indicates the temperature at which the crystalline structure begins to melt. |

| Peak Melting Temperature (T_m) | 28 - 32 | °C | The temperature at which the melting process is most rapid. |

| Enthalpy of Fusion (ΔH_f) | 150 - 200 | J/g | The amount of energy required to melt the substance completely. |

| Onset of Crystallization (T_c,onset) | 20 - 25 | °C | The temperature at which the molten ester begins to solidify upon cooling. |

| Peak Crystallization Temperature (T_c) | 15 - 20 | °C | The temperature at which the crystallization rate is at its maximum. |

| Enthalpy of Crystallization (ΔH_c) | -150 - -200 | J/g | The amount of energy released during the crystallization process. |

Note: The values presented are estimates based on the thermal behavior of similar long-chain wax esters and fatty acid esters. Actual experimental values may vary.

X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for studying the crystalline structure and polymorphism of materials. When this compound crystallizes, it can adopt different packing arrangements, known as polymorphs. Each polymorph will have a unique XRD pattern, characterized by specific d-spacing values.

The polymorphism of wax esters is a complex phenomenon influenced by factors such as the cooling rate from the melt and the presence of impurities. Long-chain esters like this compound are known to exhibit polymorphism, typically crystallizing in hexagonal, orthorhombic, or triclinic subcells. While specific XRD data for this compound is scarce, the expected d-spacing values for common lipid polymorphs are presented in the table below.

Table 2: Expected X-ray Diffraction d-spacing for this compound Polymorphs

| Polymorphic Form | Characteristic d-spacing (Å) | Description |

| α (Hexagonal) | ~4.15 | The least stable form, often observed upon rapid cooling from the melt. |

| β' (Orthorhombic) | ~4.2 and ~3.8 | An intermediate stability form, common in many fats and waxes. |

| β (Triclinic) | ~4.6 | The most stable polymorphic form, typically obtained after slow cooling or tempering. |

Note: The d-spacing values are representative of the short-range order within the crystalline structure.

Experimental Protocols

To ensure the acquisition of accurate and reproducible data on the thermal behavior of this compound, detailed and standardized experimental protocols are crucial.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting and crystallization temperatures and enthalpies of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature up to 50 °C at a controlled heating rate (e.g., 5 °C/min or 10 °C/min).

-

Hold the sample at 50 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.

-

Ramp the temperature down to 0 °C at a controlled cooling rate (e.g., 5 °C/min or 10 °C/min).

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization, and to calculate the respective enthalpies of transition by integrating the peak areas.

References

review of foundational literature on stearyl oleate chemistry

An In-depth Technical Guide on the Foundational Chemistry of Stearyl Oleate (B1233923) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Stearyl oleate (CAS RN: 17673-49-3) is a wax ester formed through the formal condensation of oleic acid and stearyl alcohol.[1] It belongs to the class of long-chain fatty acid esters, which are widely recognized for their versatile applications in the cosmetic, food, and pharmaceutical industries.[2][3] Structurally, it combines a C18 monounsaturated fatty acid (oleic acid) with a C18 saturated fatty alcohol (stearyl alcohol), resulting in a molecule with the formula C36H70O2.[4][5] This unique composition imparts desirable properties such as emollience, lubricity, and high lipophilicity, making it a subject of interest for various applications, including as a potential excipient in drug delivery systems.

This technical guide provides a comprehensive review of the foundational literature on this compound chemistry, focusing on its synthesis, physicochemical properties, and analytical characterization. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are exploring the potential of this and similar molecules.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application and behavior. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C36H70O2 | |

| Molecular Weight | 534.94 g/mol | |

| Appearance | Liquid | |

| Melting Point | 28.5 °C | |

| Boiling Point | 589.1 °C at 760 mmHg (Predicted) | |

| Density | 0.862 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 26.3 Ų | |

| XLogP3 | 16.4 | |

| Storage Conditions | -20°C |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of oleic acid with stearyl alcohol. This reaction involves the formation of an ester bond with the elimination of a water molecule. Various catalytic systems have been developed to improve reaction efficiency, yield, and environmental friendliness.

Catalytic Approaches

-

Acidic Deep Eutectic Solvents (DES): A notable eco-friendly approach involves using a recyclable acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid. This method facilitates a solvent-free reaction, achieving excellent conversion rates (over 96%) under mild conditions.

-

Metal Oxides: Metal oxides such as magnesium oxide, stannous oxide, or ferric oxide can be used as heterogeneous catalysts. These catalysts offer high selectivity and are easily removed from the reaction mixture by simple filtration, which simplifies the purification process and ensures product stability.

-

Conventional Acid Catalysis: Homogeneous catalysts like sulfuric acid (H2SO4) are also effective, although they can present challenges in terms of equipment corrosion and catalyst removal.

-

Activators: The carboxylic acid group of oleic acid can be activated prior to esterification to enhance the reaction rate. Ethyl chloroformate has been investigated as an activator, which increases the electrophilic character of the carbonyl carbon by forming an anhydride (B1165640) intermediate.

Experimental Protocols

Protocol 1: Synthesis via Deep Eutectic Solvent (DES) Catalysis

This protocol is adapted from a solvent-free esterification method that yields high conversion rates.

1. Materials:

-

Oleic acid (99% purity)

-

Stearyl alcohol (98% purity)

-

Deep Eutectic Solvent (DES) catalyst (Choline chloride and p-toluenesulfonic acid, 1:4 molar ratio)

-

Silica (B1680970) gel for column chromatography

-

n-hexane (HPLC grade)

2. Procedure:

-

Combine oleic acid and stearyl alcohol in a reaction flask. The optimal molar ratio of oleic acid to stearyl alcohol is 1.3:1.

-

Add the DES catalyst at a concentration of 5% of the total reactant weight.

-

Heat the mixture to 70°C while stirring continuously.

-

Maintain the reaction for 3 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the resulting this compound using silica gel column chromatography with n-hexane as the eluent to obtain the final product with high purity.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of fatty acids and their esters, which can be adapted for this compound.

1. Materials & Equipment:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Acetone (B3395972) (HPLC grade)

-

HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a suitable detector (e.g., Charged Aerosol Detector (CAD) or UV detector).

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and acetone (e.g., starting with 80:20 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 10-20 µL.

-

Detector: CAD is suitable for non-volatile analytes without a chromophore.

3. Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

-

Prepare the sample solution by dissolving the synthesized product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound using a calibration curve generated from multiple standard concentrations.

Applications in Drug Development

While this compound is predominantly used in the cosmetics industry as an emollient, its physicochemical properties suggest significant potential in pharmaceutical formulations. The high lipophilicity, low melting point, and stability of wax esters are attractive characteristics for various drug delivery applications.

-

Topical and Transdermal Delivery: As an emollient, this compound can improve the texture and spreadability of creams and lotions. Its occlusive properties can enhance skin hydration and may facilitate the penetration of active pharmaceutical ingredients (APIs). Analogous long-chain esters are key components in oleogels, which are being investigated as carriers for the topical delivery of drugs.

-

Vehicle for Poorly Soluble Drugs: The lipophilic nature of this compound makes it a potential solvent or carrier for APIs with low aqueous solubility. Similar esters have been successfully incorporated as the oil phase in nanoemulsions and self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of hydrophobic drugs.

-

Excipient in Solid Dosage Forms: Due to its waxy nature and relatively low melting point, this compound could be explored as a lubricant or a meltable binder in tablet manufacturing.

References

Enzymatic Synthesis of Stearyl Oleate: A Technical Guide for Researchers

An in-depth exploration of biocatalytic routes for the production of a valuable wax ester, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic synthesis of stearyl oleate (B1233923). This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying processes to facilitate further research and development in this area.

Stearyl oleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a biolubricant, is traditionally synthesized through chemical methods that often require harsh reaction conditions and can lead to undesirable byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, operating under milder conditions with high selectivity. This guide delves into the exploratory studies that have paved the way for the efficient and sustainable production of this compound and related wax esters.

Core Principles of Enzymatic Esterification

The enzymatic synthesis of this compound involves the esterification of stearyl alcohol and oleic acid, catalyzed by a lipase (B570770). Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze hydrolysis in aqueous environments and esterification or transesterification in non-aqueous media. The reaction equilibrium can be shifted towards synthesis by controlling the water activity in the reaction medium, often through the use of organic solvents or solvent-free systems. Immobilization of the lipase on a solid support is a common strategy to enhance enzyme stability, reusability, and to simplify downstream processing.

Experimental Workflow and Methodologies

The successful enzymatic synthesis of this compound hinges on the careful optimization of several reaction parameters. A generalized experimental workflow is depicted below.

Detailed Experimental Protocol (Exemplary)

The following protocol is a composite based on methodologies reported in various studies on wax ester synthesis.

1. Materials:

-

Substrates: Oleic acid (technical grade), Stearyl alcohol.

-

Enzyme: Immobilized lipase, such as Novozym 435 (from Candida antarctica lipase B) or Lipozyme RM IM (from Rhizomucor miehei).

-

Solvent (optional): n-hexane or other non-polar organic solvents. A solvent-free system is often preferred for a greener process.

2. Reaction Setup:

-

A stirred tank bioreactor or a simple screw-capped flask is used as the reaction vessel.

-

The reaction mixture typically consists of the substrates at a specific molar ratio (e.g., 1:1 to 1:3 oleic acid to stearyl alcohol) and the immobilized lipase (e.g., 5-10% by weight of the total substrates).

-

If a solvent is used, it is added to the reactor to dissolve the substrates.

3. Reaction Conditions:

-

Temperature: The reaction is typically carried out at a controlled temperature, often in the range of 40-60°C.

-

Agitation: The reaction mixture is continuously stirred (e.g., 150-200 rpm) to ensure proper mixing and to overcome mass transfer limitations.

-

Reaction Time: The progress of the reaction is monitored over time, with typical reaction times ranging from a few hours to 24 hours or more to reach equilibrium.

4. Product Recovery and Analysis:

-

Enzyme Separation: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse.

-

Product Analysis: The conversion of substrates to this compound is determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The product can be further purified and its identity confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Key Factors Influencing Synthesis and Quantitative Data

The efficiency of this compound synthesis is influenced by several parameters. The following tables summarize quantitative data from various studies on the synthesis of wax esters, providing a basis for comparison and optimization.

| Lipase Source | Support/Immobilization | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |

| Candida antarctica B | Acrylic resin (Novozym 435) | 60 | 1:2 (Oleic acid:Cetyl alcohol) | 97.5 | [1] |

| Rhizomucor miehei | Macroporous resin (Lipozyme RM IM) | 70 | 1:1 (Palmitic acid:Cetyl alcohol) | >90 | [2] |

| Candida sp. 99-125 | Immobilized | 20 | 1:1 (Oleic acid:Alkyl alcohols) | High Yield | [3] |

| Yarrowia lipolytica | Not specified | 38 | 1:1 | High Conversion | [2] |

| Candida rugosa | Immobilized on celite | 30 | Not specified | >90 | [4] |

Table 1: Comparison of Different Lipases and Reaction Conditions for Wax Ester Synthesis.

| Parameter | Range Studied | Effect on Conversion/Yield | Reference |

| Temperature (°C) | 20 - 70 | Generally, conversion increases with temperature up to an optimum, after which enzyme denaturation can occur. | |

| Substrate Molar Ratio | 1:1 to 1:5 | An excess of one substrate (often the alcohol) can shift the equilibrium towards product formation. | |

| Enzyme Concentration (% w/w) | 1 - 15 | Higher enzyme loading generally increases the reaction rate, but can be limited by cost and mass transfer issues. | |

| Solvent | Solvent-free vs. Organic Solvents | Non-polar solvents like hexane (B92381) can reduce substrate viscosity and enhance reaction rates. Solvent-free systems are environmentally preferable. | |

| Water Activity | Low | Low water content is crucial to favor the synthesis reaction over hydrolysis. |

Table 2: Influence of Key Reaction Parameters on Wax Ester Synthesis.

Logical Relationships in Process Optimization

The optimization of enzymatic this compound synthesis often involves a multifactorial approach where the interplay between different parameters is considered. Response Surface Methodology (RSM) is a common statistical tool used for this purpose. The logical relationship between key variables and the desired output (yield) is illustrated in the following diagram.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound presents a promising and sustainable alternative to conventional chemical methods. Exploratory studies have demonstrated the feasibility of achieving high yields through the careful selection of lipases and the optimization of reaction conditions. Immobilized enzymes, particularly from Candida antarctica and Rhizomucor miehei, have shown excellent performance.

Future research should focus on the development of more robust and cost-effective immobilized lipases, the exploration of novel and green reaction media, and the intensification of the process through technologies such as ultrasound-assisted synthesis. Furthermore, detailed kinetic modeling will be instrumental in designing and scaling up efficient bioreactors for the industrial production of this compound and other valuable wax esters. The continued exploration of these biocatalytic systems will undoubtedly contribute to the advancement of green chemistry in the production of fine chemicals and pharmaceuticals.

References

Methodological & Application

Application Notes: The Use of Stearyl Oleate as an Emollient in Topical Drug Delivery

Introduction

Stearyl Oleate (B1233923) (CAS: 17673-49-3), the ester of stearyl alcohol and oleic acid, is a versatile excipient in the development of topical and transdermal drug delivery systems.[1][2] Its unique physicochemical properties make it a valuable component for formulators aiming to enhance the efficacy, stability, and aesthetic appeal of semi-solid dosage forms. As an emollient, it softens and soothes the skin, which can improve patient compliance. Furthermore, its composition suggests potential benefits as a solvent and a penetration enhancer for various active pharmaceutical ingredients (APIs).[3]

These application notes provide a comprehensive overview of stearyl oleate, detailing its functions, benefits, and protocols for its evaluation in topical formulations.

Key Functions and Benefits

-

Emolliency and Skin Feel: this compound imparts a smooth, velvety, and non-greasy feel to topical formulations.[4] By forming a thin lipid film on the skin, it helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and restoring the skin's natural barrier function.[5] This improved sensory experience is crucial for patient adherence to treatment regimens.

-

Solvent for Lipophilic APIs: Due to its lipophilic nature, this compound can act as an effective solvent for poorly water-soluble APIs. This can improve the content uniformity and stability of the drug within the formulation.

-

Potential for Penetration Enhancement: The oleic acid moiety of this compound is a well-documented chemical penetration enhancer. Oleic acid is thought to increase skin permeability by fluidizing and disrupting the highly ordered lipid structure of the stratum corneum. While direct studies on this compound are limited, its composition suggests it may facilitate the transport of APIs into and through the skin, potentially enhancing therapeutic outcomes.

-

Formulation Stability: As a waxy ester, this compound can contribute to the viscosity and physical stability of emulsions and creams, preventing phase separation.

Logical Relationships of this compound in Topical Formulations

The following diagram illustrates how the intrinsic properties of this compound contribute to the overall performance of a topical drug product.

Caption: Logical flow from this compound's properties to formulation benefits and outcomes.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17673-49-3 | |

| Molecular Formula | C₃₆H₇₀O₂ | |

| Molecular Weight | 534.94 g/mol | |

| Synonyms | Octadecyl oleate, Oleic acid stearyl ester |

| Appearance | White waxy flakes (in raw form) | |